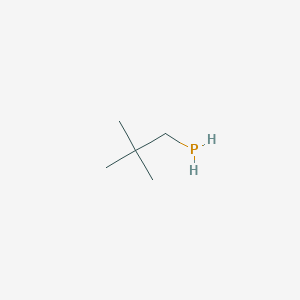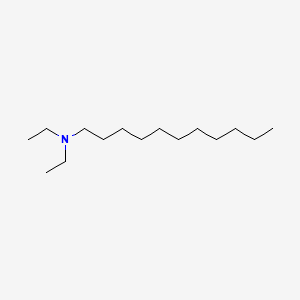
N,N-Diethylundecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylundecan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, has a long carbon chain (undecane) with a diethylamine group attached to the first carbon atom. It is a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethylundecan-1-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of undecanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method is the alkylation of diethylamine with 1-bromoundecane under basic conditions using a strong base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent) are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylundecan-1-amine undergoes various chemical reactions:
Oxidation: It can be oxidized to form N,N-diethylundecan-1-imine.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds (e.g., alkyl halides) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Diethylundecan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N,N-Diethylundecan-1-amine involves its interaction with various molecular targets:
Nucleophilicity: The nitrogen atom in the amine group acts as a nucleophile, participating in various chemical reactions.
Coordination: It can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-Diethylundecan-1-amine is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobic characteristics and specific reactivity.
Propriétés
Numéro CAS |
54334-64-4 |
|---|---|
Formule moléculaire |
C15H33N |
Poids moléculaire |
227.43 g/mol |
Nom IUPAC |
N,N-diethylundecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h4-15H2,1-3H3 |
Clé InChI |
DXFFQWDOIJVGNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)


![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
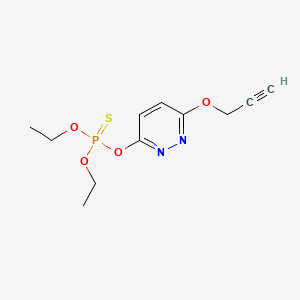
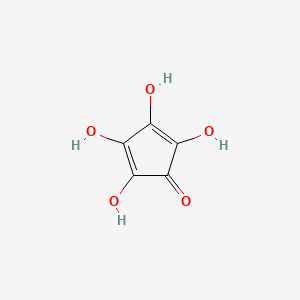
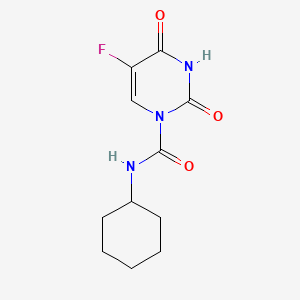
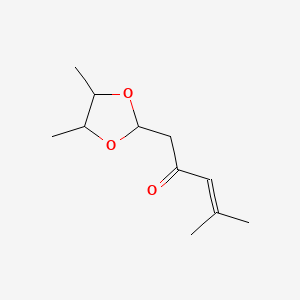
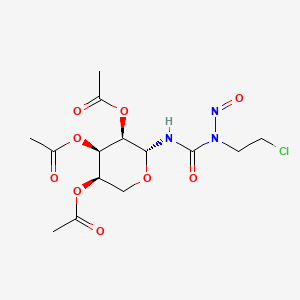
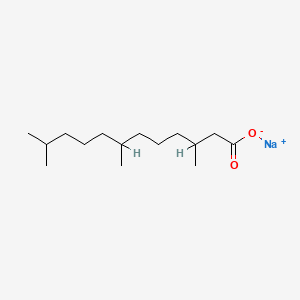
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
